molecular formula C21H19ClFN3O3 B14111853 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14111853
M. Wt: 415.8 g/mol
InChI Key: KGFJEVHCQASJMH-UHFFFAOYSA-N
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Description

“3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles. This compound is characterized by its unique structure, which includes chloro, hydroxy, methyl, and fluorophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” typically involves multi-step organic reactions. The starting materials might include substituted phenyl derivatives and pyrazole precursors. Common synthetic routes could involve:

    Aldol Condensation: To form the core structure.

    Halogenation: To introduce the chloro and fluoro groups.

    Hydroxylation: To add hydroxy groups under specific conditions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature regulation to ensure proper reaction kinetics.

    Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Reduction of chloro or fluoro groups to hydrogen.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Organic solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, such compounds could be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, these compounds might be explored for their therapeutic potential, such as anti-inflammatory or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function through binding interactions. This could involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of “3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one” lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H19ClFN3O3

Molecular Weight

415.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H19ClFN3O3/c1-11-9-16(28)14(10-15(11)22)18-17-19(25-24-18)21(29)26(7-2-8-27)20(17)12-3-5-13(23)6-4-12/h3-6,9-10,20,27-28H,2,7-8H2,1H3,(H,24,25)

InChI Key

KGFJEVHCQASJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC=C(C=C4)F)O

Origin of Product

United States

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